Cas no 2411199-21-6 (N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide)

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide structure
2411199-21-6 structure
Product name:N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
CAS No:2411199-21-6
MF:C11H16N2O2
Molecular Weight:208.256942749023
CID:5683209
PubChem ID:146075584

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 化学的及び物理的性質

名前と識別子

    • EN300-26574642
    • 2411199-21-6
    • N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
    • インチ: 1S/C11H16N2O2/c1-3-6-10(14)13(2)9-7-4-5-8-12-11(9)15/h9H,4-5,7-8H2,1-2H3,(H,12,15)
    • InChIKey: VFZNXZHJVUIIIG-UHFFFAOYSA-N
    • SMILES: O=C1C(CCCCN1)N(C(C#CC)=O)C

計算された属性

  • 精确分子量: 208.121177757g/mol
  • 同位素质量: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 324
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • XLogP3: 0.9

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26574642-0.05g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-26574642-0.1g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-26574642-0.5g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-26574642-0.25g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-26574642-1g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6
1g
$1057.0 2023-09-14
Enamine
EN300-26574642-5.0g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-26574642-1.0g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-26574642-10.0g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-26574642-10g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6
10g
$4545.0 2023-09-14
Enamine
EN300-26574642-2.5g
N-methyl-N-(2-oxoazepan-3-yl)but-2-ynamide
2411199-21-6 95.0%
2.5g
$2071.0 2025-03-20

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide 関連文献

N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamideに関する追加情報

N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide: A Comprehensive Overview

The compound with CAS No. 2411199-21-6, known as N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butynamide group with a substituted azepane ring. The azepane moiety, a seven-membered ring containing one nitrogen atom, is further substituted with a ketone group at the 2-position, adding complexity to its molecular architecture.

Recent studies have highlighted the potential of N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide in various applications, particularly in the development of novel therapeutic agents. Its structure suggests that it may exhibit interesting pharmacokinetic properties, making it a promising candidate for drug delivery systems. Researchers have explored its ability to act as a prodrug, where the molecule remains inactive until metabolized in vivo, thereby reducing systemic toxicity and improving bioavailability.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the azepane ring through intramolecular cyclization and the subsequent introduction of the butynamide group via nucleophilic substitution. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and better purity of the final product.

One of the most intriguing aspects of N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide is its potential as a building block for more complex molecules. Its structure allows for further functionalization at multiple sites, enabling chemists to explore a wide range of derivatives. For instance, modifications to the azepane ring or the butynamide group can lead to compounds with enhanced solubility, improved stability, or altered pharmacodynamic profiles.

Recent advancements in computational chemistry have also provided valuable insights into the properties of this compound. Molecular modeling studies have revealed that N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide exhibits favorable interactions with biological targets, such as proteins and enzymes. These findings suggest that it may have applications in drug design, particularly in the development of inhibitors for specific enzymatic pathways.

In terms of biological activity, preliminary assays have demonstrated that this compound possesses moderate inhibitory effects on certain kinases, making it a candidate for further investigation in oncology research. Its ability to modulate cellular signaling pathways without causing significant cytotoxicity makes it an attractive option for drug development.

The study of N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide has also contributed to our understanding of heterocyclic chemistry. The azepane ring system is relatively less studied compared to other heterocycles like pyrrolidine or piperidine; however, recent research has shed light on its unique reactivity and stability under various reaction conditions.

Furthermore, this compound serves as a valuable tool for exploring supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-interactions makes it suitable for studying self-assembling systems and molecular recognition processes.

In conclusion, N-Methyl-N-(2-Oxoazepan-3-Yl)But-2-Ynamide (CAS No. 2411199-21-6) is a versatile molecule with significant potential in multiple areas of chemical research and application. Its unique structure, coupled with recent advancements in synthesis and computational modeling techniques, positions it as an important compound for future studies in drug discovery and materials science.

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